![molecular formula C34H26N2S B388340 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE](/img/structure/B388340.png)
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE is a complex organic compound that features an imidazole core substituted with biphenyl and methylsulfanyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of biphenyl-substituted intermediates, followed by their condensation with a methylsulfanyl phenyl derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The biphenyl groups can be reduced under specific conditions.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole ring.
Scientific Research Applications
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-di(biphenyl-4-yl)-1H-imidazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-(4-methylsulfanylphenyl)-1H-imidazole: Lacks the biphenyl groups, which may influence its physical properties and applications.
Uniqueness
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE is unique due to the combination of biphenyl and methylsulfanyl phenyl groups on the imidazole core. This structural arrangement can impart distinct electronic, steric, and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C34H26N2S |
|---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H26N2S/c1-37-31-22-20-30(21-23-31)34-35-32(28-16-12-26(13-17-28)24-8-4-2-5-9-24)33(36-34)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-23H,1H3,(H,35,36) |
InChI Key |
SHLPODLONBJAGE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)
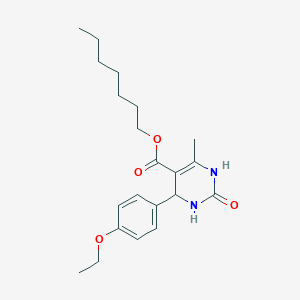
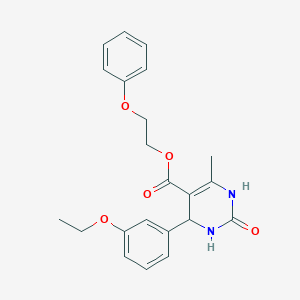
![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![3-(4-ETHYLPHENYL)-2-[4-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388270.png)
![2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388271.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)
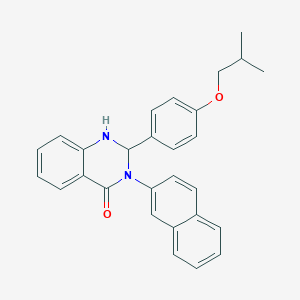
![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)
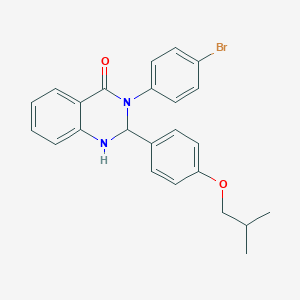
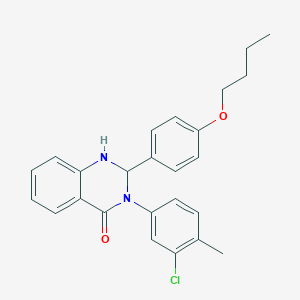
![3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B388279.png)
